4-Chloro-4'-methyl-1,1'-biphenyl

概述

描述

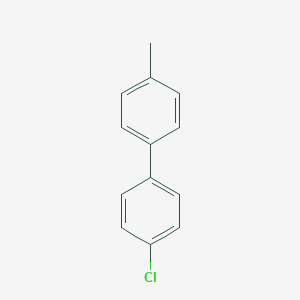

4-Chloro-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H11Cl It is a derivative of biphenyl, where one hydrogen atom on each phenyl ring is substituted with a chlorine and a methyl group, respectively

准备方法

Synthetic Routes and Reaction Conditions

4-Chloro-4’-methyl-1,1’-biphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-130°C) .

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-4’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can lead to high yields and purity of the final product.

化学反应分析

Types of Reactions

4-Chloro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form biphenyl derivatives with different substituents.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium amide or thiolates in polar aprotic solvents (e.g., DMF) at moderate temperatures.

Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Formation of 4-substituted biphenyl derivatives.

Oxidation: Formation of 4-chloro-4’-carboxy-1,1’-biphenyl.

Reduction: Formation of 4-methyl-1,1’-biphenyl.

科学研究应用

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases:

- Antimicrobial Activity : Research indicates that biphenyl derivatives exhibit significant antimicrobial properties. Studies have explored their use against resistant strains of bacteria and fungi, enhancing the efficacy of existing treatments .

- Antitubercular Agents : A notable application is in the development of analogues of the tuberculosis drug PA-824. These analogues utilize the biphenyl structure to enhance bioactivity against Mycobacterium tuberculosis, showing potential for overcoming multidrug resistance .

- Anti-inflammatory and Antitumor Properties : Various studies have highlighted the anti-inflammatory and antitumor activities of biphenyl derivatives, suggesting that modifications to the biphenyl structure can lead to improved pharmacological profiles .

Materials Science

4-Chloro-4'-methyl-1,1'-biphenyl is also utilized in materials science:

- Liquid Crystals : Due to its rigid structure and thermal stability, this compound serves as a building block for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). Its derivatives are incorporated into formulations that enhance the performance and efficiency of these technologies .

- Organic Semiconductors : The compound's electronic properties make it suitable for use in organic semiconductors, which are essential for developing flexible electronics and photovoltaic devices .

Environmental Studies

Research into polychlorinated biphenyls (PCBs), including this compound, has been crucial for understanding environmental pollution:

- Toxicological Assessments : Studies have evaluated the toxicological profiles of PCBs, revealing their potential carcinogenic effects and impacts on human health and ecosystems . The compound's persistence in the environment necessitates ongoing research into its degradation pathways and remediation strategies.

Case Study 1: Development of Antitubercular Drugs

A study focused on synthesizing biphenyl analogues of PA-824 demonstrated that certain modifications to the 4-chloro-4'-methyl structure significantly enhanced antibacterial activity against both active and dormant forms of Mycobacterium tuberculosis. The findings suggest that structural optimization can lead to more effective treatments for tuberculosis .

Case Study 2: Liquid Crystal Applications

Research into the use of this compound in liquid crystal formulations showed that its incorporation improved thermal stability and response times in LCDs. This advancement highlights its potential role in next-generation display technologies .

作用机制

The mechanism of action of 4-Chloro-4’-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules and influence biological pathways.

相似化合物的比较

4-Chloro-4’-methyl-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:

4,4’-Dichloro-1,1’-biphenyl: Contains two chlorine atoms instead of one chlorine and one methyl group.

4,4’-Dimethyl-1,1’-biphenyl: Contains two methyl groups instead of one chlorine and one methyl group.

4-Chloro-4’-hydroxy-1,1’-biphenyl: Contains a hydroxyl group instead of a methyl group.

The uniqueness of 4-Chloro-4’-methyl-1,1’-biphenyl lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.

生物活性

4-Chloro-4'-methyl-1,1'-biphenyl is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a biphenyl backbone with a chlorine atom and a methyl group attached to the para positions. Its chemical formula is C13H11Cl, and it has a molecular weight of 220.68 g/mol. The presence of the chlorine atom significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study published in 2018 demonstrated its effectiveness against various microbial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Kinase Inhibition

Another significant area of research involves the compound's role as a kinase inhibitor. A recent study highlighted that derivatives of biphenyl compounds, including this compound, can inhibit BCR-ABL1 kinase activity, which is crucial in the treatment of certain leukemias. The compound showed promising IC50 values in the low nanomolar range against various cancer cell lines .

| Compound | IC50 (nM) |

|---|---|

| This compound | 218 |

| Imatinib | 186 |

Toxicological Profile

The toxicological assessment of this compound indicates moderate toxicity levels. Studies have shown that while it exhibits some cytotoxic effects on cancer cells, it also demonstrates a favorable safety profile in non-cancerous cell lines. The compound's interaction with cytochrome P450 enzymes suggests potential drug-drug interactions; however, it displayed low inhibition rates at therapeutic concentrations .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against a panel of bacterial and fungal pathogens. The results indicated that the compound not only inhibited growth but also reduced biofilm formation in Staphylococcus aureus, suggesting its potential application in treating infections associated with biofilms.

Case Study 2: Kinase Inhibition in Leukemia

In vivo studies using murine models of leukemia demonstrated that treatment with this compound led to significant tumor regression. The compound's ability to inhibit BCR-ABL1 kinase was correlated with increased survival rates in treated animals compared to controls. Further analysis revealed that the compound modulated downstream signaling pathways involved in cell proliferation and survival .

属性

IUPAC Name |

1-chloro-4-(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOKCUNCQZYSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374000 | |

| Record name | 4-chloro-4'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19482-11-2 | |

| Record name | 4-chloro-4'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。